[(4-Bromophenyl)(pyridin-3-yl)methyl](ethyl)amine
Overview
Description
The compound (4-Bromophenyl)(pyridin-3-yl)methylamine
is a substituted pyridine . It has a molecular weight of 291.19 . The IUPAC name for this compound is N-[(4-bromophenyl)(3-pyridinyl)methyl]ethanamine
.
Molecular Structure Analysis
The InChI code for(4-Bromophenyl)(pyridin-3-yl)methylamine
is 1S/C14H15BrN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
(4-Bromophenyl)(pyridin-3-yl)methylamine
is an oil at room temperature .
Scientific Research Applications
Neuroscience
In the realm of neuroscience, this compound has shown potential in the study of neurodegenerative diseases. It may serve as a scaffold for developing neuroprotective agents, potentially aiding in the treatment or prevention of conditions like Alzheimer’s and Parkinson’s disease .
Oncology
Within oncology research, derivatives of (4-Bromophenyl)(pyridin-3-yl)methylamine are being explored for their antitumor properties. The compound’s ability to interact with various cellular pathways could make it a valuable tool in cancer therapy development .
Pharmacology
Pharmacologically, the compound is of interest due to its structural similarity to molecules that modulate enzyme activity. This characteristic could be harnessed to create new drugs with improved pharmacokinetic properties, targeting a range of diseases .
Biochemistry
Biochemically, (4-Bromophenyl)(pyridin-3-yl)methylamine is a candidate for studying enzyme inhibition, particularly enzymes like acetylcholinesterase (AChE), which are relevant to neurodegenerative disease research .
Materials Science
In materials science, the compound’s molecular structure may be utilized in the development of light-harvesting devices and molecular wires, contributing to advancements in electronic and photonic technologies .
Environmental Science
Lastly, in environmental science, the compound’s reactivity and potential for forming derivatives make it a subject of interest for developing substances that could help in environmental monitoring and remediation efforts .
properties
IUPAC Name |
N-[(4-bromophenyl)-pyridin-3-ylmethyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIADRZHSZNPTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Br)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromophenyl)(pyridin-3-yl)methyl](ethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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